REACTION_CXSMILES
|
N[C:2]1[CH:10]=[C:9]([F:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+]([O-])([O-])=O.[Na+].[ClH:18]>O.O1CCOCC1.[Cu](Cl)Cl>[Br:12][C:8]1[C:9]([F:11])=[CH:10][C:2]([Cl:18])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)F)Br
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under mechanical stirring while the reaction temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 7° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for another 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate once
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |